
AA-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AA-1 is a complex organic compound that belongs to the class of thiopyrylium salts
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AA-1 typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a sulfur source to form the thiopyrylium core. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
AA-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiopyrylium derivatives.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
Cardiovascular Disorders
AA-1 has been investigated for its potential in treating various cardiovascular conditions, particularly atrial arrhythmias and angina. Clinical candidates such as Tecadenoson and BAY-68-4986 (Capadenoson) have shown promise in managing heart rhythm disorders and angina through selective A1-AdoR activation, which can lead to reduced heart rate and improved myocardial oxygen supply .
Case Study:
- Drug: Tecadenoson
- Indication: Atrial Fibrillation
- Outcome: Significant reduction in ventricular rate during atrial fibrillation episodes in clinical trials.
Diabetes Management
This compound is also being explored for its insulin-sensitizing properties. Compounds like GR79236 and CVT-3619 are under evaluation for their ability to enhance insulin sensitivity without causing cardiovascular side effects, a common issue with full agonists .
Data Table: Insulin Sensitizing Agents
Compound | K(i) (nM) | Selectivity (A2A/A2B/A3) | Indication |
---|---|---|---|
CVT-3619 | 55 | >200 / >1000 / >20 | Type 2 Diabetes |
GR79236 | TBD | TBD | Type 2 Diabetes |
Pain Management
Research indicates that this compound may play a role in pain management through its action on A1 receptors, which modulate nociceptive pathways. The non-nucleosidic A1-AdoR agonist GW493838 is currently being evaluated for efficacy in chronic pain conditions .
Case Study:
- Drug: GW493838
- Indication: Chronic Pain
- Outcome: Early studies suggest effective pain relief with minimal side effects.
Mechanistic Insights
Understanding the mechanisms underlying this compound's action is crucial for optimizing its therapeutic use. Recent studies have focused on the chemical environment of µ-opioid receptors and how it influences drug binding and signaling pathways .
Key Findings:
- This compound's efficacy may be enhanced by modifying the receptor's microenvironment.
- Mathematical modeling has facilitated predictions about drug behavior at different pH levels and concentrations, aiding in the design of more effective agonists .
Challenges and Future Directions
Despite promising applications, several challenges remain:
- Desensitization: The phenomenon where prolonged exposure to agonists leads to decreased receptor responsiveness.
- Side Effects: Balancing efficacy with safety profiles remains a critical concern, particularly in cardiovascular applications.
Future research should focus on developing partial agonists that maintain therapeutic effects while minimizing adverse reactions. Continued exploration of this compound's potential across various medical fields will be essential for advancing treatment options.
作用机制
The mechanism of action of AA-1 involves its interaction with molecular targets such as enzymes or receptors. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate biological pathways. The exact molecular targets and pathways would depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 2,6-Bis(4-aminophenyl)-4-phenylthiopyrylium
- 2,6-Bis(4-aminophenyl)-4-(4-methoxyphenyl)thiopyrylium
- 2,6-Bis(4-aminophenyl)-4-(4-nitrophenyl)thiopyrylium
Uniqueness
AA-1 is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds.
属性
CAS 编号 |
126172-94-9 |
---|---|
分子式 |
C25H24ClN3S |
分子量 |
434 g/mol |
IUPAC 名称 |
[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H23N3S.ClH/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19;/h3-16H,1-2H3,(H3,26,27);1H |
InChI 键 |
HGHDIUFFBHTMQV-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
规范 SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
同义词 |
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium 2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride 2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride AA1 cation |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。